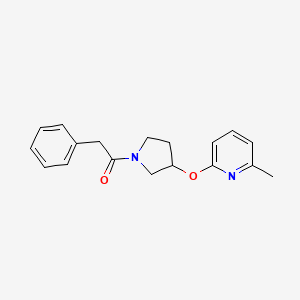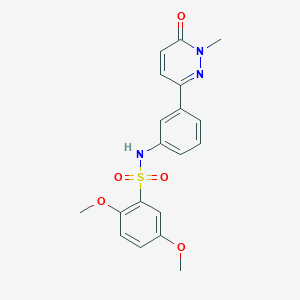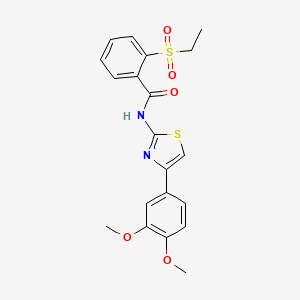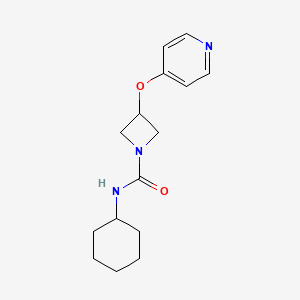![molecular formula C23H21N5O4 B2585595 N-(4-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921551-32-8](/img/structure/B2585595.png)
N-(4-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves numerous methods . For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The structure of the compound can be modified by various substitutions on the aryl ring, derivatization of the pyrimidine nitrogen, and substitutions at the carbon positions .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid afforded thieno[3,2-d]pyrimidin-4-ones . Also, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Applications De Recherche Scientifique
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine derivatives, including this compound, have shown promising anticancer potential. In a study by Abdelhamed et al., a series of these derivatives were evaluated in vitro against the NCI 60 human tumor cell line panel. Notably, compounds 12a–d exhibited significant antitumor activity against MDA-MB-468 and T-47D breast cancer cell lines. Compound 12b, in particular, demonstrated the highest anticancer activity with IC50 values of 3.343 μM and 4.792 μM against MDA-MB-468 and T-47D, respectively. Additionally, it was found that compound 12b could halt the cell cycle at the S phase and significantly increase apoptosis in the MDA-MB-468 cell line .
VEGFR-2 Inhibition
Compound 12b, derived from our target molecule, displayed potent inhibitory activity against VEGFR-2 (vascular endothelial growth factor receptor 2). Its IC50 value (0.063 μM) was comparable to that of sunitinib (IC50 = 0.035 μM). VEGFR-2 inhibition is crucial in antiangiogenic therapy, as it disrupts the formation of new blood vessels required for tumor growth. Furthermore, compound 12b significantly reduced HUVEC (human umbilical vein endothelial cell) migratory potential, impacting wound healing patterns .
Thiazolopyrimidine Derivatives
While not directly related to our compound, thiazolopyrimidine derivatives have also demonstrated anticancer activity. These compounds inhibited CDK enzymes and induced apoptosis in human cancer cell lines and primary CLL cells .
Orientations Futures
The future directions for research on “N-(4-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” could involve the development of more potent and efficacious drugs with pyrimidine scaffold . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
Mécanisme D'action
Target of Action
N-(4-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a novel compound that primarily targets the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation .
Mode of Action
The compound interacts with CDK2 in a manner that inhibits its activity . By inhibiting CDK2, N-(4-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide prevents the progression of the cell cycle, thereby inhibiting cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by N-(4-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide affects the cell cycle regulatory pathway . This results in the arrest of the cell cycle, preventing the cells from dividing and proliferating .
Pharmacokinetics
This suggests that the compound could potentially be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted .
Result of Action
The primary molecular effect of N-(4-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is the inhibition of CDK2 . This leads to the arrest of the cell cycle, preventing cell proliferation . On a cellular level, this can lead to the death of rapidly dividing cells, such as cancer cells .
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-14(29)24-16-8-10-17(11-9-16)25-21(30)18-13-27(2)20-19(18)26-23(32)28(22(20)31)12-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,24,29)(H,25,30)(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOIRKMTGSIJLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2585514.png)
![Tert-butyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2585515.png)
![Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate](/img/structure/B2585519.png)

![3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid](/img/structure/B2585521.png)


![N-[4-[2-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2585527.png)


![N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2585531.png)
![N-(3,4-dichlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2585532.png)

